

Omeprazole Sulfone-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Omeprazole sulfone-d3*

Cat. No.: *B8088789*

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the analytical profile of **Omeprazole sulfone-d3**. This document outlines the key quality attributes as determined by a certificate of analysis, details the experimental protocols for its characterization, and illustrates its metabolic context.

Omeprazole sulfone-d3 is the deuterium-labeled form of omeprazole sulfone, a primary metabolite of the proton pump inhibitor omeprazole.^[1] Due to its isotopic labeling, it serves as an ideal internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of its unlabeled counterpart in biological matrices through mass spectrometry-based assays.^{[2][3]}

Quantitative Data Summary

The quality of **Omeprazole sulfone-d3** is assessed through a variety of analytical techniques. The following tables summarize the typical quantitative data found in a Certificate of Analysis.

Table 1: General Properties and Identification

Parameter	Specification
Chemical Name	6-methoxy-2-[[[4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole-4,5,7-d3
CAS Number	2749628-17-7[4]
Molecular Formula	C ₁₇ H ₁₆ D ₃ N ₃ O ₄ S[4]
Molecular Weight	364.4 g/mol [4]
Appearance	Solid
Storage	-20°C[4]
Solubility	Slightly soluble in Chloroform and Methanol[4]

Table 2: Purity and Isotopic Enrichment

Test	Method	Result
Chemical Purity	HPLC	≥98.0%
Deuterated Forms (d ₁ -d ₃)	Mass Spectrometry	≥99%[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections describe the protocols for the key experiments cited in the certificate of analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the chemical purity of **Omeprazole sulfone-d3** by separating it from any impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 μ m).
- Mobile Phase: A mixture of acetonitrile, isopropanol, deionized water, and phosphoric acid (e.g., in a ratio of 35:15:45:5).^[5]
- Flow Rate: 1.0 mL/min.^[6]
- Detection: UV detection at a wavelength of 280 nm.
- Injection Volume: 10 μ L.
- Procedure: A solution of **Omeprazole sulfone-d3** is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The retention time of the main peak corresponding to **Omeprazole sulfone-d3** is recorded, and the area of this peak is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is employed to confirm the molecular weight of **Omeprazole sulfone-d3** and to verify its isotopic enrichment.

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Analysis Mode: Full scan mode to determine the molecular weight. The protonated molecule $[M+H]^+$ is observed.
- Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The observed m/z for the $[M+H]^+$ ion should correspond to the calculated molecular weight of **Omeprazole sulfone-d3** plus the mass of a proton.
- Procedure for Isotopic Enrichment: The relative intensities of the mass signals for the deuterated (d_3) and non-deuterated (d_0) forms of omeprazole sulfone are compared to

determine the percentage of isotopic labeling.

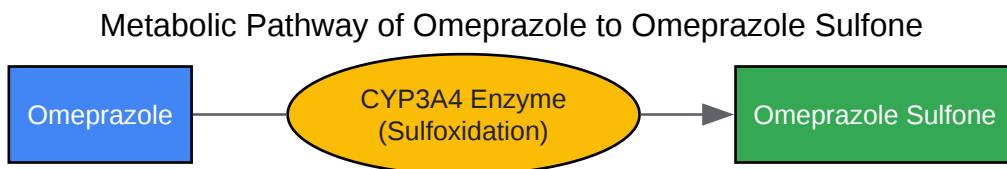
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H NMR spectroscopy is used to confirm the chemical structure of **Omeprazole sulfone-d3** by analyzing the chemical environment of its hydrogen atoms.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated solvent such as DMSO-d₆.
- Procedure: The sample is dissolved in the deuterated solvent, and the ^1H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the signals are compared to a reference spectrum or to the expected pattern for the Omeprazole sulfone structure, confirming the absence of signals corresponding to the deuterated positions.

Metabolic Pathway and Analytical Workflow

The following diagrams illustrate the metabolic formation of omeprazole sulfone and a typical analytical workflow for its quantification using the deuterated internal standard.

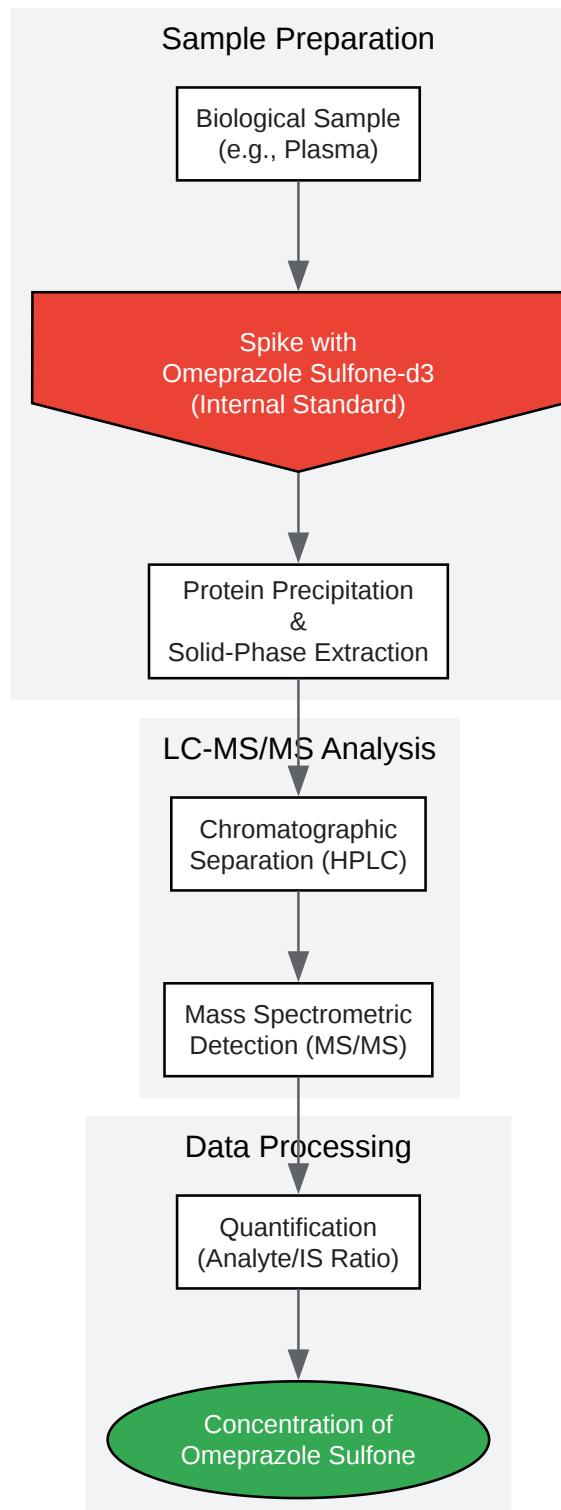


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Metabolic conversion of Omeprazole to Omeprazole Sulfone by CYP3A4.

Omeprazole is metabolized in the liver primarily by cytochrome P450 enzymes. The formation of omeprazole sulfone is mediated by the CYP3A4 isoform through a sulfoxidation reaction.^[1] ^[7]^[8] Another major metabolic pathway for omeprazole is the formation of 5-hydroxyomeprazole, which is catalyzed by CYP2C19.^[7]

Analytical Workflow for Quantification of Omeprazole Sulfone

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Workflow for quantifying Omeprazole Sulfone using its deuterated internal standard.

This workflow highlights the use of **Omeprazole sulfone-d3** as an internal standard. By adding a known amount of the labeled standard to the biological sample before processing, any loss of the analyte during extraction and analysis can be corrected for, leading to highly accurate and precise quantification of the target analyte, omeprazole sulfone.

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